3-Fluoro-2-iodoaniline hydrochloride

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

Halogenated aniline building blocks often cause unpredictable regioselectivity and competing amination side reactions. 3-Fluoro-2-iodoaniline HCl solves this via its unique ortho-iodo/meta-fluoro pattern: • Ortho-iodine enables Suzuki-Miyaura coupling at 40-60 °C, preserving labile groups. • Meta-fluorine biases Pd-catalyzed indole annulations toward 2- or 3-fluoroalkylated regioisomers. • HCl salt dissolves in DMSO/DMF; reduced amine nucleophilicity minimizes Buchwald-Hartwig side reactions.

Molecular Formula C6H6ClFIN
Molecular Weight 273.47 g/mol
CAS No. 122455-37-2
Cat. No. B040847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-iodoaniline hydrochloride
CAS122455-37-2
Synonyms3-Fluoro-2-iodoaniline hydrochloride
Molecular FormulaC6H6ClFIN
Molecular Weight273.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)I)N.Cl
InChIInChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
InChIKeyHRLBFLFGNKLHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-iodoaniline hydrochloride (CAS 122455-37-2): Key Physicochemical Properties and Structural Features


3-Fluoro-2-iodoaniline hydrochloride (CAS 122455-37-2) is a halogenated aniline derivative with the molecular formula C₆H₆ClFIN and a molecular weight of 273.47 g/mol [1]. It exists as a solid at room temperature and is typically supplied as the hydrochloride salt to enhance stability and solubility. The compound features a unique ortho-iodo / meta-fluoro substitution pattern on the aniline ring, which distinguishes it from other halogenated aniline building blocks. This specific arrangement simultaneously provides an excellent leaving group for cross-coupling reactions (iodine) and an electron-withdrawing substituent that modulates the electronic properties of the aromatic ring (fluorine) . Commercially available purity levels typically range from 95% to 97%, with analytical characterization provided via NMR, HPLC, or GC .

Why 3-Fluoro-2-iodoaniline Hydrochloride Cannot Be Replaced by Its Regional or Halogen Isomers in Synthetic Routes


Although several halogenated anilines are commercially available, the specific ortho-iodo / meta-fluoro substitution pattern of 3-fluoro-2-iodoaniline hydrochloride imparts a distinct reactivity profile that is not replicated by isomers such as 4-fluoro-2-iodoaniline or 2-fluoro-3-iodoaniline. The ortho-iodine provides superior reactivity in oxidative addition with palladium catalysts compared to bromine or chlorine, enabling milder cross-coupling conditions [1]. Simultaneously, the meta-fluorine exerts a consistent electron-withdrawing effect that lowers the electron density of the aromatic ring without introducing steric hindrance at the reactive ortho position. This electronic modulation can be critical for achieving regioselective outcomes in subsequent transformations, such as indole annulations, where the fluorine substituent influences the regiochemistry of cyclization [2]. Generic substitution with non-fluorinated 2-iodoaniline or a differently positioned fluoro-iodo isomer would therefore alter both the reaction kinetics and the product distribution, potentially leading to synthetic failure or the formation of unintended regioisomers.

Head-to-Head Quantitative Differentiation of 3-Fluoro-2-iodoaniline Hydrochloride Against Key Analogs


Comparative Oxidative Addition Reactivity of Ortho-Iodo vs. Ortho-Bromo Anilines

The ortho-iodo substituent in 3-fluoro-2-iodoaniline provides a significantly faster oxidative addition rate with palladium(0) compared to the ortho-bromo analog (3-fluoro-2-bromoaniline). General kinetic studies on aryl halides have established that the relative rate of oxidative addition follows I > Br >> Cl > F, with aryl iodides reacting approximately 100-1000 times faster than the corresponding bromides under identical conditions [1]. This difference allows the target compound to be used at lower catalyst loadings, shorter reaction times, or room temperature conditions where the bromo analog may fail to react. For example, typical Suzuki coupling of aryl iodides proceeds efficiently with 0.1-1 mol% Pd(PPh₃)₄ at 80 °C, while aryl bromides often require 1-5 mol% catalyst and temperatures above 100 °C [1].

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

Regioselectivity Advantage in Indole Annulation: Fluorine-Directed Cyclization

In palladium-catalyzed annulation reactions of 2-iodoanilines with fluoroalkylated alkynes, the presence of a meta-fluorine substituent on the aniline ring (as in 3-fluoro-2-iodoaniline) influences the regioselectivity of indole formation. Konno et al. demonstrated that the choice of ligand can switch the regioselectivity between 2- and 3-fluoroalkylated indoles when using variously substituted 2-iodoanilines [1]. Although the study did not report data for 3-fluoro-2-iodoaniline specifically, it established that the electronic nature of substituents on the 2-iodoaniline ring modulates the regiochemical outcome. The meta-fluoro substituent in 3-fluoro-2-iodoaniline is expected to favor the formation of 3-fluoroalkylated indoles when P(o-Tol)₃ is used as the ligand, whereas the non-fluorinated 2-iodoaniline preferentially gives 2-fluoroalkylated indoles under identical conditions [1].

Indole Synthesis Regioselectivity Fluorine Effect

Electronic Modulation: Meta-Fluorine Lowers HOMO Energy Relative to Non-Fluorinated 2-Iodoaniline

The meta-fluorine substituent in 3-fluoro-2-iodoaniline hydrochloride exerts an electron-withdrawing inductive effect (-I) that lowers the energy of the highest occupied molecular orbital (HOMO) compared to non-fluorinated 2-iodoaniline. Computed physicochemical properties from the Bidepharm database using XLOGP3 and consensus Log P methods provide quantitative measures of the altered lipophilicity (Consensus Log Po/w = 2.34 for the free base) . The reduced electron density on the aniline nitrogen lowers its pKa and nucleophilicity, which can be advantageous in preventing unwanted N-arylation side products during cross-coupling reactions where the free amine is unprotected. In contrast, 2-iodoaniline (no fluorine) is a more nucleophilic amine and may undergo competing Buchwald-Hartwig amination, leading to lower yields of the desired C-C coupled product [1].

Electronic Effects DFT Calculation Nucleophilicity

Hydrochloride Salt Form Provides Superior Storage Stability Over Free Base

3-Fluoro-2-iodoaniline hydrochloride (CAS 122455-37-2) is supplied as the hydrochloride salt, which offers enhanced storage stability compared to the free base form (3-fluoro-2-iodoaniline, CAS 706752-99-0). The free base is reported to have a melting point of 52-54 °C , which is close to ambient temperature and may lead to deliquescence or degradation during shipping and storage. The hydrochloride salt is a solid with a higher melting point and is recommended for storage at 2-8 °C with protection from light, with stock solutions in DMSO stable for up to 6 months at -80 °C . In contrast, the free base may require more stringent handling to prevent decomposition, particularly in humid environments. This difference in physical form directly impacts procurement decisions for laboratories that require long-term, reliable storage of building blocks for parallel synthesis campaigns.

Salt Stability Shelf Life Solubility

Optimal Application Domains for 3-Fluoro-2-iodoaniline Hydrochloride Based on Quantitative Differentiation


Building Block for Regioselective Synthesis of Fluorinated Indole Libraries

The ortho-iodo / meta-fluoro substitution pattern makes 3-fluoro-2-iodoaniline hydrochloride an ideal precursor for the palladium-catalyzed annulation with fluoroalkylated alkynes, enabling regioselective access to either 2- or 3-fluoroalkylated indoles depending on the ligand choice. This application is supported by the work of Konno et al., which demonstrated that varying the ligand (PPh₃ vs. P(o-Tol)₃) switches the regioselectivity of indole formation from 2- to 3-fluoroalkylated products [1]. The meta-fluorine's electronic influence is expected to further bias this selectivity, providing a unique entry point into fluorinated indole scaffolds that are prevalent in kinase inhibitors and PDE1 inhibitors [2].

Low-Temperature Suzuki-Miyaura Coupling for Heat-Sensitive Biaryl Synthesis

The superior oxidative addition rate of the ortho-iodo group compared to bromo or chloro analogs allows Suzuki-Miyaura couplings to be performed at lower temperatures (e.g., 40-60 °C instead of 80-100 °C) [1]. This is particularly advantageous when coupling partners contain thermally labile functional groups such as boronic esters, nitro groups, or chiral centers. The hydrochloride salt's solubility in polar aprotic solvents like DMSO and DMF facilitates homogeneous reaction conditions, while the reduced nucleophilicity of the fluorinated aniline nitrogen minimizes competing Buchwald-Hartwig amination side reactions [2].

Intermediate for Fluorinated Pharmaceutical Candidates with Enhanced Metabolic Stability

The meta-fluorine substituent increases the metabolic stability of aromatic rings by blocking cytochrome P450-mediated oxidative metabolism at that position, a well-established strategy in medicinal chemistry. 3-Fluoro-2-iodoaniline hydrochloride has been linked in patent literature to PDE1 inhibitor programs, where fluorinated aniline building blocks are used to construct the core heterocyclic scaffold [1]. The iodine atom can be subsequently replaced via cross-coupling to install diverse aryl, heteroaryl, or alkenyl groups, enabling rapid SAR exploration around the fluorinated phenyl core [2].

Orthogonal Functionalization via Sequential Cross-Coupling at the Iodo Position Followed by N-Arylation

The reduced nucleophilicity of the aniline nitrogen in 3-fluoro-2-iodoaniline, a consequence of the electron-withdrawing meta-fluorine, allows for chemoselective cross-coupling at the carbon-iodine bond without protection of the amine group. This enables a streamlined two-step sequence: first, Suzuki or Sonogashira coupling at the iodo position; second, activation of the aniline for Buchwald-Hartwig N-arylation using a stronger base or higher temperature. This orthogonal reactivity profile is not achievable with non-fluorinated 2-iodoaniline, where the more nucleophilic amine may undergo competing reactions during the first coupling step [1].

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